molecular formula C17H16Cl2N2O3S B3691506 2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]acetamide

2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]acetamide

Cat. No.: B3691506
M. Wt: 399.3 g/mol
InChI Key: PHBCWCMGQBMKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes dichlorophenoxy and carbamothioyl groups, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with thionyl chloride to produce the corresponding acyl chloride, which is subsequently treated with 2-hydroxy-4,5-dimethylaniline to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols; reactions often carried out in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Derivatives with different substituents replacing the dichlorophenoxy group.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit protein synthesis, and induce oxidative stress in cells. These effects are mediated through its binding to cellular receptors and enzymes, leading to alterations in cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)propionic acid: A related compound with similar structural features but different functional groups.

    2,4-dichlorophenoxyacetic acid: Another similar compound used as a herbicide with distinct chemical properties.

    2-(2-methyl-4-chlorophenoxy)propionic acid: Shares structural similarities but differs in its biological activity and applications.

Uniqueness

2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]acetamide stands out due to its unique combination of dichlorophenoxy and carbamothioyl groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3S/c1-9-5-13(14(22)6-10(9)2)20-17(25)21-16(23)8-24-15-4-3-11(18)7-12(15)19/h3-7,22H,8H2,1-2H3,(H2,20,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBCWCMGQBMKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)O)NC(=S)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.